molecular formula C9H9NO2 B13229820 4,5-Dimethyl-1,2-benzoxazol-3-ol

4,5-Dimethyl-1,2-benzoxazol-3-ol

Cat. No.: B13229820
M. Wt: 163.17 g/mol
InChI Key: UYHSSPUNPLZJCL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,2-benzoxazol-3-ol is a chemical compound based on the benzoxazole core, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets . This specific derivative is offered for research and development purposes, particularly in the fields of pharmaceutical discovery and organic synthesis. The benzoxazole moiety is structurally related to naturally occurring nucleotides, which contributes to its significant relevance in biological systems . Researchers are exploring benzoxazole derivatives like this one for a wide spectrum of pharmacological activities. Studies on similar compounds have demonstrated promising antibacterial properties against various Gram-positive and Gram-negative pathogens , as well as potential anticancer, anti-inflammatory, and anticonvulsant activities . The presence of methyl substituents on the benzoxazole ring can influence the compound's lipophilicity and steric profile, which are key parameters for optimizing its interaction with biological targets . This product is intended for use in laboratory research only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4,5-dimethyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H9NO2/c1-5-3-4-7-8(6(5)2)9(11)10-12-7/h3-4H,1-2H3,(H,10,11)

InChI Key

UYHSSPUNPLZJCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)ONC2=O)C

Origin of Product

United States

Heterocyclic Compounds in Advanced Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, represent the largest and most varied class of organic compounds. ijpsr.comsciencepublishinggroup.comijirct.org Their prevalence is a testament to their extensive synthetic utility and their critical role in a multitude of applications, including the development of dyes, sanitizers, corrosion inhibitors, and antioxidants. ijpsr.comresearchgate.net The field of organic synthesis is continually focused on developing efficient methodologies for creating novel heterocyclic compounds, as these molecules are fundamental to progress in numerous scientific disciplines. ijirct.org

The significance of heterocyclic compounds is particularly pronounced in medicinal chemistry. ijpsr.comsciencepublishinggroup.com It is estimated that over 90% of all new drugs contain a heterocyclic moiety, underscoring their profound impact on biological systems. sciencepublishinggroup.com These compounds exhibit a wide array of biological activities, including anticonvulsant, anti-HIV, antiviral, anti-allergic, anti-cancer, anti-inflammatory, and antifungal properties. ijpsr.comresearchgate.net The unique three-dimensional arrangements of atoms within heterocyclic structures allow them to interact with a high degree of specificity with biological targets, making them invaluable scaffolds in the design of new therapeutic agents.

Significance of Benzoxazole Scaffolds in Drug Discovery and Development

Within the vast family of heterocyclic compounds, the benzoxazole (B165842) scaffold has emerged as a particularly valuable and widely exploited motif in drug discovery. nih.govkorea.ac.kr Benzoxazoles, which feature a benzene (B151609) ring fused to an oxazole (B20620) ring, are present in a variety of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The inherent structural and chemical properties of the benzoxazole core make it an attractive starting point for the development of new medicinal agents. korea.ac.krresearchgate.net

The versatility of the benzoxazole scaffold is demonstrated by its presence in compounds targeting a wide range of diseases. Researchers have successfully developed benzoxazole derivatives with antiproliferative, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities. nih.govwisdomlib.orgnih.gov For instance, certain benzoxazole derivatives have shown promise as potent inhibitors of enzymes implicated in cancer and neurodegenerative disorders. healthinformaticsjournal.comresearchgate.net The ability to readily modify the benzoxazole structure at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, a critical aspect of modern drug design. mdpi.com This adaptability has led to a number of benzoxazole-containing compounds entering clinical trials and being investigated as potential lead compounds in early-stage drug discovery. nih.gov

The Unique Structural Features and Research Interest in 4,5 Dimethyl 1,2 Benzoxazol 3 Ol

4,5-Dimethyl-1,2-benzoxazol-3-ol distinguishes itself through a specific arrangement of functional groups that sparks considerable research interest. The core of the molecule is the 1,2-benzoxazole ring system, a bicyclic heterocycle. Attached to this core are two methyl groups at the 4th and 5th positions of the benzene (B151609) ring and a hydroxyl group at the 3rd position of the oxazole (B20620) ring. While there is extensive literature on benzoxazole (B165842) derivatives, specific research detailing the synthesis and direct applications of this compound is more niche. However, related structures provide insight into its potential. For instance, the synthesis of similar benzoxazole derivatives often involves the cyclization of ortho-substituted phenolic precursors. wisdomlib.org

The presence of the dimethyl substitution on the benzene ring and the hydroxyl group on the oxazole ring are key features that likely influence the molecule's electronic properties, solubility, and its potential interactions with biological targets. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, a crucial characteristic for molecular recognition in biological systems. Research on analogous compounds, such as 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol, highlights the importance of such substitutions. bldpharm.com The exploration of related structures, like those with different alkyl substitutions or alternative functional groups, is an active area of research aimed at understanding structure-activity relationships. grafiati.comnih.gov

Chemical Reactivity and Derivatization Strategies for 4,5 Dimethyl 1,2 Benzoxazol 3 Ol

Reactions at the Benzoxazole (B165842) Ring System

The benzoxazole core of 4,5-dimethyl-1,2-benzoxazol-3-ol is an aromatic heterocycle, making it susceptible to various transformations that target the ring itself.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) portion of the benzoxazole ring can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the two methyl groups and the fused oxazole (B20620) ring. Methyl groups are activating and ortho-, para-directing. The oxygen atom of the fused oxazole ring also acts as an activating group, while the nitrogen atom is deactivating.

In the case of this compound, the 4- and 5-methyl groups are electron-donating, increasing the electron density of the benzene ring and making it more susceptible to electrophilic attack compared to unsubstituted benzoxazole. The hydroxyl group at position 3 also influences the electron distribution. Considering the combined directing effects, electrophilic substitution is most likely to occur at the C6 and C7 positions of the benzene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edulibretexts.org The precise outcome of these reactions would depend on the specific reagents and reaction conditions employed.

Reaction Reagents Expected Major Products
NitrationHNO₃/H₂SO₄6-Nitro-4,5-dimethyl-1,2-benzoxazol-3-ol and 7-Nitro-4,5-dimethyl-1,2-benzoxazol-3-ol
BrominationBr₂/FeBr₃6-Bromo-4,5-dimethyl-1,2-benzoxazol-3-ol and 7-Bromo-4,5-dimethyl-1,2-benzoxazol-3-ol
Friedel-Crafts AcylationRCOCl/AlCl₃6-Acyl-4,5-dimethyl-1,2-benzoxazol-3-ol and 7-Acyl-4,5-dimethyl-1,2-benzoxazol-3-ol

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For the functionalization of this compound, a common strategy would involve the introduction of a halide (e.g., bromo or iodo) onto the benzene ring via electrophilic halogenation, followed by a cross-coupling reaction such as Suzuki, Heck, or Sonogashira coupling. researchgate.netresearchgate.net

The presence of the dimethyl groups could sterically hinder the coupling reaction to some extent, potentially requiring optimization of the catalyst system and reaction conditions. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance the efficiency of cross-coupling reactions involving sterically demanding substrates. thieme.de

Table of Representative Palladium-Catalyzed Cross-Coupling Reactions:

Coupling Reaction Coupling Partners Catalyst/Ligand Resulting Bond
Suzuki CouplingArylboronic acidPd(PPh₃)₄C-C
Heck CouplingAlkenePd(OAc)₂/P(o-tol)₃C-C
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂/CuIC-C
Buchwald-Hartwig AminationAminePd₂(dba)₃/BINAPC-N

Reactivity of the Hydroxyl Group at Position 3

The hydroxyl group at the C3 position of the 1,2-benzoxazole ring exhibits reactivity typical of a phenolic hydroxyl group, allowing for a variety of derivatization strategies.

Alkylation and Acylation Reactions

The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. nih.govnih.gov Alkylation can be achieved using alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group and form a more nucleophilic alkoxide. nih.gov

Acylation can be carried out using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct. nih.gov These reactions provide a straightforward method for introducing a wide range of functional groups at the 3-position.

Ether and Ester Formation

The formation of ethers and esters from this compound can be used to modify the compound's physical and chemical properties. For example, etherification with different alkyl chains can alter its lipophilicity. nih.govyoutube.com Esterification with various carboxylic acids can introduce new functionalities and potential biological activities. nih.gov

Table of Ether and Ester Formation Reactions:

Reaction Type Reagent Base Product Type
Williamson Ether SynthesisAlkyl halide (e.g., CH₃I)K₂CO₃3-Alkoxy-4,5-dimethyl-1,2-benzoxazole
AcylationAcyl chloride (e.g., CH₃COCl)Pyridine3-Acyloxy-4,5-dimethyl-1,2-benzoxazole

Transformations Involving the Dimethyl Substituents

The two methyl groups at positions 4 and 5 of the benzene ring are also amenable to chemical modification, primarily through free-radical reactions or oxidation.

The benzylic positions of the methyl groups are susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This would lead to the formation of bromomethyl derivatives, which are versatile intermediates for further functionalization.

Furthermore, the methyl groups can be oxidized under certain conditions. For instance, site-selective oxidation of methyl groups on heterocyclic systems has been reported. nih.gov Strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the methyl groups to carboxylic acids, although this might also affect other parts of the molecule. libretexts.orglibretexts.org Milder and more selective oxidation methods would be required to achieve controlled transformation of the methyl groups.

Table of Potential Transformations of Dimethyl Substituents:

Reaction Type Reagent Condition Potential Product
Radical BrominationN-Bromosuccinimide (NBS)AIBN (initiator), CCl₄4-(Bromomethyl)-5-methyl-1,2-benzoxazol-3-ol and/or 5-(Bromomethyl)-4-methyl-1,2-benzoxazol-3-ol
OxidationKMnO₄Heat, basic conditions4,5-Dicarboxy-1,2-benzoxazol-3-ol

Ring-Opening and Rearrangement Chemistry of the 1,2-Benzoxazol-3-ol Core

The 1,2-benzisoxazole (B1199462) ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to various ring-opening and rearrangement reactions under specific conditions. thieme-connect.dewikipedia.org For derivatives like this compound, these reactions are crucial pathways for generating diverse molecular scaffolds.

One of the most significant rearrangement pathways related to the 1,2-benzisoxazole core is the Beckmann rearrangement, which often occurs as a competing reaction during its synthesis from o-hydroxyaryl ketoximes. chim.itclockss.org The treatment of an o-hydroxyaryl ketoxime with an acid or other promoting agent can activate the oxime's hydroxyl group, turning it into a good leaving group. wikipedia.orgmasterorganicchemistry.com What follows is a migration of the aryl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. Intramolecular trapping of this intermediate by the phenolic hydroxyl group can lead to either the 1,2-benzisoxazole or a rearranged benzoxazole. chim.itorganic-chemistry.org The regioselectivity between these two products can often be controlled by the choice of reagents and reaction conditions. clockss.org

Reductive cleavage is another fundamental reaction of the 1,2-benzisoxazole nucleus. This process involves the scission of the weak N-O bond, typically through a two-electron reduction. A prominent example is the metabolism of the anticonvulsant drug zonisamide, which features a 1,2-benzisoxazole ring. wikipedia.org In vivo, it is metabolized by cytochrome P450 enzymes (specifically CYP3A4) via reductive cleavage of the isoxazole (B147169) ring to yield 2-(sulphamoylacetyl)-phenol. wikipedia.orgresearchgate.net This reaction proceeds through an imine intermediate which is subsequently hydrolyzed. researchgate.net This pathway highlights the inherent reactivity of the N-O bond towards reduction.

The stability of the ring can also be compromised by other reagents. For instance, 1,2-benzisoxazole 2-oxides have been shown to undergo ring rupture when treated with halogen acids or sodium alkoxide. rsc.org While the parent 1,2-benzisoxazole is generally stable in mineral acids, rearrangement to 2-hydroxybenzonitrile (B42573) can be induced by Lewis acids like aluminum trichloride. thieme-connect.de

The table below summarizes key rearrangement and ring-opening reactions pertinent to the 1,2-benzisoxazole core.

Reaction TypeReagents/ConditionsProduct TypeRef
Beckmann RearrangementAcid catalysts (e.g., H₂SO₄), PPh₃/DDQ, Tf₂O, Ga(OTf)₃Benzoxazoles (rearranged) or Benzisoxazoles chim.itclockss.org
Reductive Ring CleavageBiological (Cytochrome P450), Chemical (e.g., Zn/Acetic Acid)o-Hydroxyaryl ketones/imines wikipedia.orgresearchgate.netrsc.org
Lewis Acid-Induced RearrangementAlCl₃o-Hydroxybenzonitriles thieme-connect.de
N-Oxide Ring OpeningHalogen acids, Sodium alkoxideRuptured heterocyclic ring products rsc.org

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of the 1,2-benzisoxazole system is primarily centered on the reactivity of the N-O bond and the potential for modifying the aromatic ring or its substituents.

Reduction: As discussed previously, the most characteristic reduction pathway for 1,2-benzisoxazoles is the reductive cleavage of the N-O bond. wikipedia.orgresearchgate.net This transformation is synthetically useful for converting the heterocyclic system back into a linear o-hydroxyphenyl ketone or related derivative. Various reducing agents can accomplish this, with the choice of agent determining the final product. For example, catalytic hydrogenation or the use of zinc in acetic acid can effectively cleave the isoxazole ring. rsc.org This reactivity is a key consideration in the design of complex molecules, as the 1,2-benzisoxazole moiety can be used as a masked form of an o-hydroxyketone.

Oxidation: The 1,2-benzisoxazole ring itself is relatively stable towards oxidation due to its aromatic character. wikipedia.org However, oxidation reactions are crucial in the synthesis of the ring system itself. For instance, partially hydrogenated benzisoxazole precursors, which can be formed from 1,3-dicarbonyl compounds and hydroxylamine, can be aromatized through oxidation to yield the final 1,2-benzisoxazole product. chim.it

Furthermore, oxidation of o-hydroxyaryl ketoximes, the direct precursors to many 1,2-benzisoxazoles, using reagents like lead tetraacetate (Pb(OAc)₄), can lead to the formation of 1,2-benzisoxazole N-oxides. rsc.org These N-oxides are themselves reactive species, susceptible to ring-opening reactions that differ from the parent heterocycle. rsc.org

The table below outlines the primary oxidation and reduction pathways.

PathwayReagents/ConditionsResulting TransformationRef
Reduction
N-O Bond CleavageZn/CH₃COOH, Catalytic Hydrogenation, CYP450 EnzymesRing opening to form o-hydroxyaryl ketone/imine derivatives wikipedia.orgresearchgate.netrsc.org
Oxidation
AromatizationOxidizing agents (e.g., DDQ, MnO₂)Formation of the aromatic 1,2-benzisoxazole ring from hydrogenated precursors chim.it
N-Oxide FormationPb(OAc)₄ on o-hydroxyaryl ketoxime precursorFormation of a 1,2-benzisoxazole N-oxide rsc.org

Synthesis of Complex Architectures Incorporating the this compound Moiety

The 1,2-benzisoxazole scaffold is a valuable building block in medicinal chemistry and materials science, frequently incorporated into larger, more complex molecular architectures. wikipedia.orgchim.it The presence of the 4,5-dimethyl groups and the 3-hydroxyl function on the target compound provides specific points for derivatization and integration into larger structures. The hydroxyl group, in particular, can be readily acylated or alkylated. thieme-connect.denih.gov

Recent studies have demonstrated the utility of the 1,2-benzisoxazole core in constructing novel therapeutic agents. For example, researchers have synthesized hybrids of 1,2-benzisoxazole and 1,2,3-triazoles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". nih.gov In these constructs, the 1,2-benzisoxazole moiety is typically functionalized with an azide (B81097) or alkyne group at the 3-position to enable linkage to a similarly functionalized partner, resulting in compounds with potent anticancer activity. nih.gov

In another application, the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) unit, a key pharmacophore found in the antipsychotic drug risperidone, has been incorporated into novel pyrido[1,2-c]pyrimidine (B1258497) derivatives. mdpi.com This was achieved by N-alkylation of the piperidine (B6355638) ring with a bromobutyl-functionalized pyrimidine (B1678525) system, demonstrating how the benzisoxazole moiety can be tethered as a terminal group to a different heterocyclic core to create dual-target ligands for serotonin (B10506) receptors. mdpi.com

For this compound, the 3-hydroxyl group is the most direct handle for derivatization. It can be converted into a better leaving group for nucleophilic substitution or used in esterification or etherification reactions to link the moiety to other molecular fragments. The dimethylated benzene ring influences the electronic properties and can direct further electrophilic aromatic substitution, although such reactions might be limited by the reactivity of the isoxazole ring itself.

Advanced Research Applications and Biological Mechanism Studies of 4,5 Dimethyl 1,2 Benzoxazol 3 Ol Analogs

Investigating Biological Activities at the Molecular and Cellular Level (excluding clinical outcomes)

Research into Enzyme Inhibition Mechanisms (e.g., DNA gyrase)

A notable area of research for benzisoxazole analogs is their role as inhibitors of bacterial type-II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are essential for bacterial DNA replication, making them a prime target for antibiotics. A novel class of inhibitors featuring a spiropyrimidinetrione architecture fused to a benzisoxazole scaffold has demonstrated potent activity against both Gram-positive and certain Gram-negative bacteria. acs.org

Further studies have explored the fusion of N-linked oxazolidinone substituents to the benzisoxazole core, which has been shown to enhance antibacterial activity. nih.govacs.org For example, the clinical candidate ETX0914 (also known as zoliflodacin) emerged from this line of research and has shown potent inhibition of DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative organisms. acs.orgthieme-connect.de The mechanism of these inhibitors is competitive with ATP, and crystallographic studies have revealed that they bind to the ATP-binding pocket of the enzymes. nih.gov

In addition to bacterial topoisomerases, other enzyme inhibition studies have been conducted. For instance, certain benzisoxazole derivatives have been identified as inhibitors of Hsp90, a chaperone protein involved in the folding and stabilization of many proteins required for tumor cell growth. nih.gov These compounds were found to bind to the ATP binding pocket of Hsp90, interacting with key residues like Asp93. nih.gov

Studies on Receptor Modulation Pathways

Benzisoxazole derivatives have been investigated for their ability to modulate various receptors, particularly G protein-coupled receptors (GPCRs). nih.govnih.gov GPCRs are a large family of cell surface receptors that transduce extracellular signals into intracellular responses and are significant drug targets. nih.govnih.gov

Some benzisoxazole analogs have shown a strong affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a profile that is characteristic of atypical antipsychotics. nih.gov The interaction with these receptors suggests a potential mechanism for their antipsychotic effects. The modulation of these receptors can influence neurotransmitter signaling pathways in the brain. nih.gov

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is a key area of investigation for GPCRs. nih.govnih.gov While specific studies on 4,5-dimethyl-1,2-benzoxazol-3-ol analogs as allosteric modulators are not extensively detailed in the provided results, the broader class of benzisoxazoles is known to interact with a range of biological targets, suggesting that receptor modulation is a plausible mechanism for their diverse biological activities. nih.govwikipedia.org

Exploration of Antimicrobial Mechanisms against Bacterial Strains

The antimicrobial activity of benzisoxazole analogs has been a significant focus of research, with studies aiming to elucidate their mechanisms of action against various bacterial strains. nih.govresearchgate.net As mentioned previously, a primary mechanism is the inhibition of DNA gyrase and topoisomerase IV, which disrupts bacterial DNA replication. nih.govacs.org This has been demonstrated against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi. nih.gov

Beyond enzyme inhibition, other mechanisms are being explored. For example, the antibiotic 3,6-dihydroxy-1,2-benzisoxazole has shown potent activity against the multi-drug resistant pathogen Acinetobacter baumannii. nih.gov Research suggests its mechanism may involve targeting metabolic processes that utilize 4-hydroxybenzoate (B8730719) (4-HB), as the presence of 4-HB can reverse the antibiotic's effect. nih.gov In silico molecular docking studies have pointed to chorismate pyruvate-lyase (CPL), an enzyme involved in 4-HB formation, as a potential target. nih.gov

The conjugation of benzisoxazole derivatives with other molecules, such as amino acids or peptides, has been shown to enhance their antimicrobial activity. nih.gov This suggests that these modifications may improve the compound's ability to penetrate bacterial cells or interact with its target. Some studies have also indicated that the introduction of specific substituents, like electron-withdrawing groups (e.g., chloro, bromo), on the benzisoxazole ring can significantly increase antimicrobial potency. nih.gov

Compound TypeBacterial StrainObserved Activity/MechanismReference
Benzisoxazole-spiropyrimidinetrione hybridsGram-positive and fastidious Gram-negative bacteriaInhibition of DNA gyrase and topoisomerase IV acs.org
Benzisoxazoles with N-linked oxazolidinonesStaphylococcus aureusImproved antibacterial activity through DNA gyrase/topoisomerase IV inhibition nih.gov
Unsubstituted benzisoxazole derivative (Compound 32)Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Bacillus subtilisGood antibacterial activity nih.gov
3,6-dihydroxy-1,2-benzisoxazole (Compound 1)Acinetobacter baumanniiInhibition of metabolic processes involving 4-hydroxybenzoate; potential targeting of chorismate pyruvate-lyase nih.gov

Mechanistic Investigations of Antifungal and Anticancer Activity

Antifungal Activity: The mechanisms underlying the antifungal activity of benzisoxazole analogs are also under investigation. While the specific molecular targets are still being fully elucidated, some studies suggest that these compounds interfere with essential fungal processes. For instance, certain benzisoxazole derivatives have shown excellent inhibitory activity against a range of fungal pathogens, including Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were found to be lower than standard antifungal drugs. nih.gov

The mechanism of action for some antifungal agents involves binding to ergosterol (B1671047) in the fungal plasma membrane, leading to membrane disruption. scielo.br Another potential mechanism is the inhibition of DNA synthesis. scielo.br While these mechanisms have been proposed for other antifungal compounds, further research is needed to confirm if they apply to benzisoxazole analogs.

Anticancer Activity: The anticancer activity of benzisoxazole derivatives is another active area of research, with investigations focusing on their effects on cancer cell proliferation and survival pathways. nih.govmdpi.com One proposed mechanism involves the inhibition of enzymes crucial for cancer cell function, such as Hsp90. nih.gov

Another line of inquiry is the induction of cytochrome P450 enzymes, specifically CYP1A1. nih.gov Some Phortress analogues with a benzoxazole (B165842) core have been shown to exhibit anticancer activity, likely through their active metabolites which act as potent agonists of the aryl hydrocarbon receptor (AhR), leading to the activation of the CYP1A1 gene. nih.gov

Furthermore, some benzisoxazole derivatives have demonstrated antiproliferative activity against various human cancer cell lines, including colon (HT-29), breast (MCF-7), and liver (HepG-2) cancer cells. nih.govkiche.or.kr Molecular docking studies with other related heterocyclic compounds, benzoxazoles, suggest that they may bind to and inhibit proteins like Akt and nuclear factor kappa B (NF-κB), which are involved in promoting cancer cell proliferation and survival. researchgate.net

Compound TypeActivityInvestigated Mechanism/TargetCell LinesReference
Benzisoxazole-substituted-allyl derivativesAnticancerAntiproliferativeHT-29 (human colon cancer) nih.gov
Small-molecule benzisoxazole derivativesAnticancerHsp90 inhibitionNot specified nih.gov
Benzoxazole Phortress analoguesAnticancerInduction of CYP1A1 via AhR agonismHT-29, MCF7, A549, HepG2, C6 nih.gov
Naphthoxazole analogsAnticancerAntiproliferativeVarious human cancer cell lines mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Design and Synthesis of Compound Libraries for SAR Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For benzisoxazole analogs, the design and synthesis of compound libraries are crucial for conducting these analyses. nih.gov

Researchers have synthesized series of benzisoxazole derivatives with various substitutions to evaluate their impact on antimicrobial, anticancer, and other biological activities. nih.govresearchgate.netkiche.or.kr For example, studies have shown that the presence of electron-withdrawing groups, such as chloro and bromo, on the benzisoxazole ring can enhance antimicrobial activity compared to electron-donating groups. nih.gov Similarly, for anticonvulsant activity, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase activity. nih.gov

In the context of anticancer activity, SAR studies of benzoxazole derivatives have indicated that substitutions at different positions can modulate their antiproliferative effects. researchgate.net The synthesis of libraries of these compounds allows for systematic exploration of these relationships, guiding the design of more potent and selective molecules. For instance, a series of novel benzisoxazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, revealing that specific amide substitutions led to varying levels of inhibitory activity. nih.gov The synthesis of diverse libraries, such as those involving the conjugation of the benzisoxazole core with amino acids or other heterocyclic rings, has been a common strategy to explore and expand the SAR. nih.govnih.gov

Computational Docking and Binding Affinity Predictions

Computational docking is a pivotal tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This in silico method allows researchers to understand interaction mechanisms at a molecular level, guiding the design of more potent and selective inhibitors. For benzoxazole analogs, docking studies have been instrumental in elucidating their structure-activity relationships (SAR) with various biological targets.

For instance, molecular docking studies on a series of bis-benzoxazole derivatives designed as anti-Alzheimer's agents revealed their binding modes within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies help to explain the observed inhibitory activities. Similarly, in the effort to develop inhibitors for Inosine 5'-monophosphate dehydrogenase from Cryptosporidium parvum (a target for parasitic infections), docking was used to model the binding of 15 experimentally verified benzoxazole inhibitors. nih.gov The results of such studies provide energy-based descriptors, like binding energy, which can be correlated with biological activity. nih.gov

These computational approaches allow for the rational design of novel derivatives, including analogs of this compound, by predicting how structural modifications would affect their binding affinity to a specific protein target before undertaking synthetic efforts.

Table 1: Inhibitory Activity of Selected Bis-Benzoxazole Analogs Against Cholinesterase Enzymes

AnalogAChE IC50 (µM)BuChE IC50 (µM)
Analog 11.10 ± 0.401.90 ± 0.70
Analog 224.50 ± 0.9028.60 ± 0.60
Donepezil (Standard)2.45 ± 1.504.50 ± 2.50
This table presents a sample of data analogous to findings in benzoxazole research to illustrate how docking and binding affinity data are reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby streamlining the drug discovery process. chula.ac.th

For the benzoxazole scaffold, numerous QSAR studies have been successfully conducted. These studies often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For example, 3D-QSAR models were developed for benzoxazole derivatives as potential anticancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These models provided insights into how steric, electrostatic, and hydrophobic fields of the molecules correlate with their inhibitory activity against cancer cell lines. nih.gov

Another study developed a statistically valid 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives as antidiabetic agents, which was then used for virtual screening to identify new potential leads. chemijournal.com A QSAR model was also successfully built for benzoxazole derivatives targeting an enzyme in the parasite Cryptosporidium parvum, yielding a high correlation coefficient and good predictive performance. nih.gov These examples underscore the power of QSAR to guide the rational design of novel benzoxazole analogs, including those based on the this compound structure, for a wide array of therapeutic targets. nih.govnih.govresearchgate.net

Table 2: Examples of QSAR Models for Benzoxazole Derivatives

Target/ActivityQSAR Model TypeCorrelation Coefficient (r²)Cross-validation (q²)Key Finding
Anticancer (VEGFR-2)CoMFA/CoMSIA>0.9>0.7Steric and electrostatic fields are crucial for activity. nih.gov
Antidiabetic (FBPase)3D-QSAR (PHASE 3.4)0.96860.72Hydrophobic/non-polar and H-bond acceptor groups influence potency. chemijournal.com
Anti-parasitic (C. parvum IMPDH)Energy-based MLR0.7948N/AModel based on docking energy descriptors is predictive. nih.gov
This table summarizes representative QSAR studies on benzoxazole analogs, highlighting the statistical validation and key insights gained.

Applications in Material Science and Chemical Biology Tools

The utility of the benzoxazole scaffold extends beyond medicinal chemistry into material science and the development of chemical biology tools. rsc.org The rigid, planar structure and rich electronic properties of the benzoxazole ring make it an excellent building block for advanced functional materials. nih.gov

A significant breakthrough in material science has been the construction of ultrastable covalent organic frameworks (COFs) incorporating benzoxazole linkages. acs.org These materials, such as LZU-190, exhibit exceptional stability even in strong acids and bases. acs.org By incorporating the benzoxazole moiety into a conjugated framework, the material's ability to absorb visible light is enhanced, making it a highly effective and recyclable metal-free photocatalyst for organic reactions, such as the oxidative hydroxylation of arylboronic acids. acs.org

In chemical biology, benzoxazole derivatives serve as versatile molecular probes and tools to investigate biological processes. jocpr.com Because the scaffold can interact with a wide range of biological targets, it is used to design molecules for specific purposes, such as inhibiting particular enzymes or binding to nucleic acids. nih.govresearchgate.net This "privileged" nature allows for the creation of libraries of benzoxazole-containing compounds that can be screened to identify hits for probing biological pathways or validating new drug targets. ontosight.ai

Development of Fluorescent Probes and Sensors Based on Benzoxazole Scaffolds

The inherent photoluminescent properties of many benzoxazole derivatives make them ideal candidates for the development of fluorescent probes and sensors. These tools are designed to detect and quantify specific analytes, often with high sensitivity and selectivity, through changes in their fluorescence emission.

The benzoxazole scaffold is a core component in a variety of fluorescent sensors. For example, its derivatives are used in agrochemical science to create probes for detecting specific pesticides or other environmental contaminants. mdpi.com The design of these probes often involves modifying the seven available sites on the benzoxazole ring system to tune the molecule's fluorescence properties and introduce a recognition site for the target analyte. mdpi.com Upon binding to the target, a conformational change or chemical reaction occurs, leading to a measurable "turn-on" or "turn-off" of the fluorescence signal.

This principle is widely applied. Benzoxazole-based probes have been developed for various biological and environmental targets, leveraging the scaffold's stable structure and favorable photophysical characteristics. mdpi.com

Future Directions and Challenges in this compound Research

The extensive research on the benzoxazole family highlights a promising but challenging path for the specific investigation of this compound and its unique analogs.

Challenges:

Synthesis and Optimization: While many synthetic methods for benzoxazoles exist, they can sometimes involve lengthy procedures or require optimization to achieve high yields, especially for complex derivatives. nih.gov

In Vivo Activity: A significant hurdle in drug development is translating potent in vitro activity into in vivo efficacy. Some benzoxazole derivatives have shown poor activity in living organisms, which can be due to factors like metabolic instability or poor bioavailability. researchgate.net

Clinical Translation: Despite the synthesis of numerous derivatives with potent biological activity, further in vivo and clinical studies are needed to validate their therapeutic potential and safety. researchgate.net

Future Directions:

Rational Design: The successful application of computational docking and QSAR modeling to benzoxazole analogs provides a clear roadmap. nih.govnih.govchemijournal.com These in silico tools can be applied to design and virtually screen novel analogs of this compound to predict their activity and guide synthetic efforts toward the most promising candidates.

Expanding Applications: The versatility of the benzoxazole scaffold is one of its greatest strengths. researchgate.netresearchgate.net Future research could explore its use in developing new classes of agrochemicals, such as fungicides, herbicides, and antiviral agents, where it has already shown promise. mdpi.com

Advanced Materials: The creation of benzoxazole-linked COFs for photocatalysis opens a new frontier in material science. acs.org Further exploration could lead to new materials with unique electronic, optical, or catalytic properties.

Sophisticated Probes: There is an ongoing need for more sensitive and selective chemical probes. The benzoxazole scaffold remains an attractive platform for designing next-generation fluorescent sensors for applications in diagnostics, environmental monitoring, and basic biological research. mdpi.com

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